1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid is a compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It is characterized by the presence of an oxazole ring fused with a piperidine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of alkenes and alkynes with nitrile oxides . Another approach is the reaction of a three-carbon atom component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine hydrochloride . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating their functions . The piperidine ring may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: This compound shares the oxazole ring but has different substituents, leading to distinct chemical and biological properties.
Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate: Another similar compound with variations in the substituents on the oxazole ring.
The uniqueness of this compound lies in its specific combination of the oxazole and piperidine rings, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazole-4-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-9(6-12-17-7)10(14)13-4-2-8(3-5-13)11(15)16/h6,8H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQUCSOBVMOHSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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